

Preclinical Profile of ARV-393: A BCL6-Targeting PROTAC Degradator

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Compound of Interest

Compound Name: S07-2008

Cat. No.: B12411254

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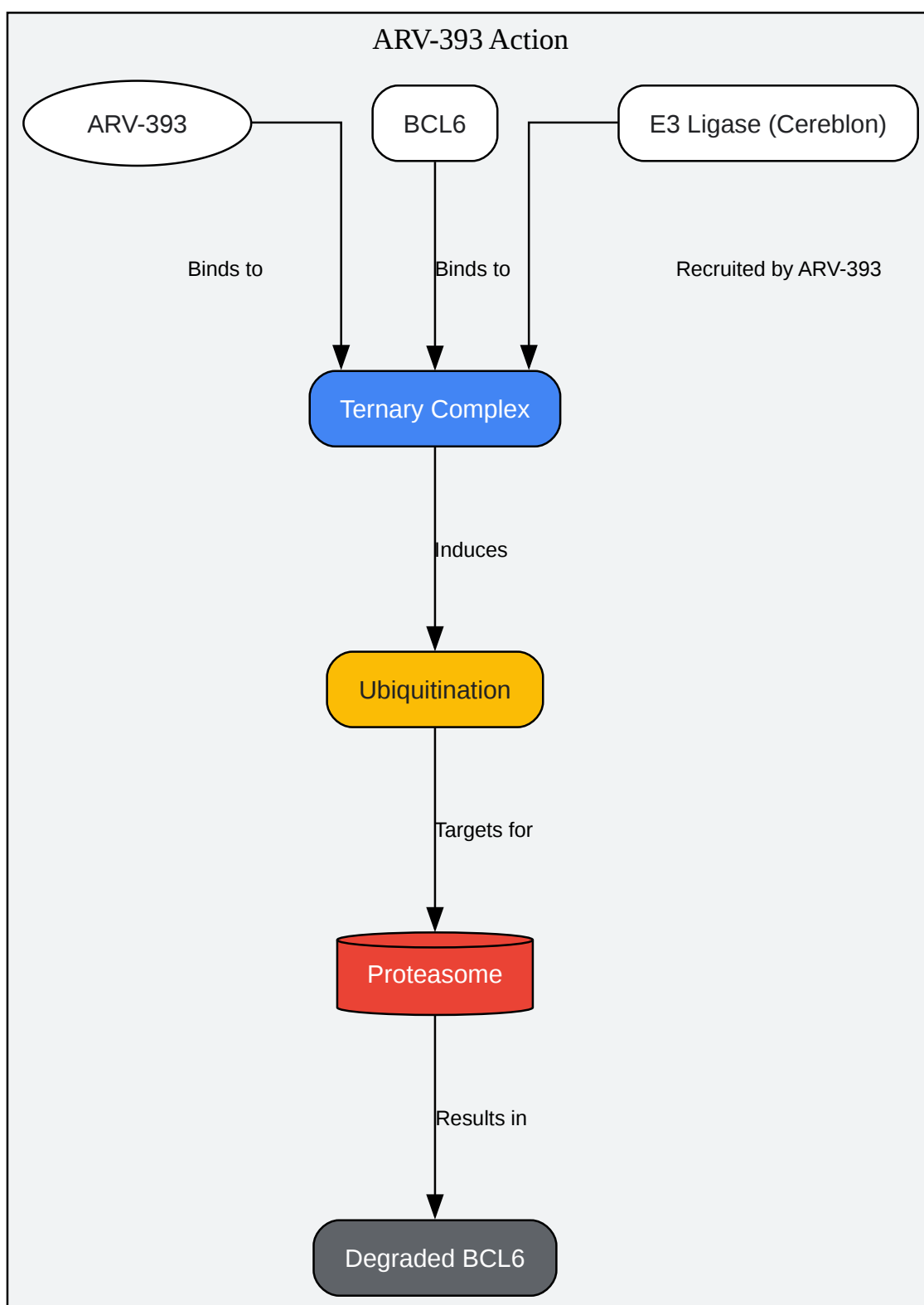
An In-depth Review for Drug Development Professionals

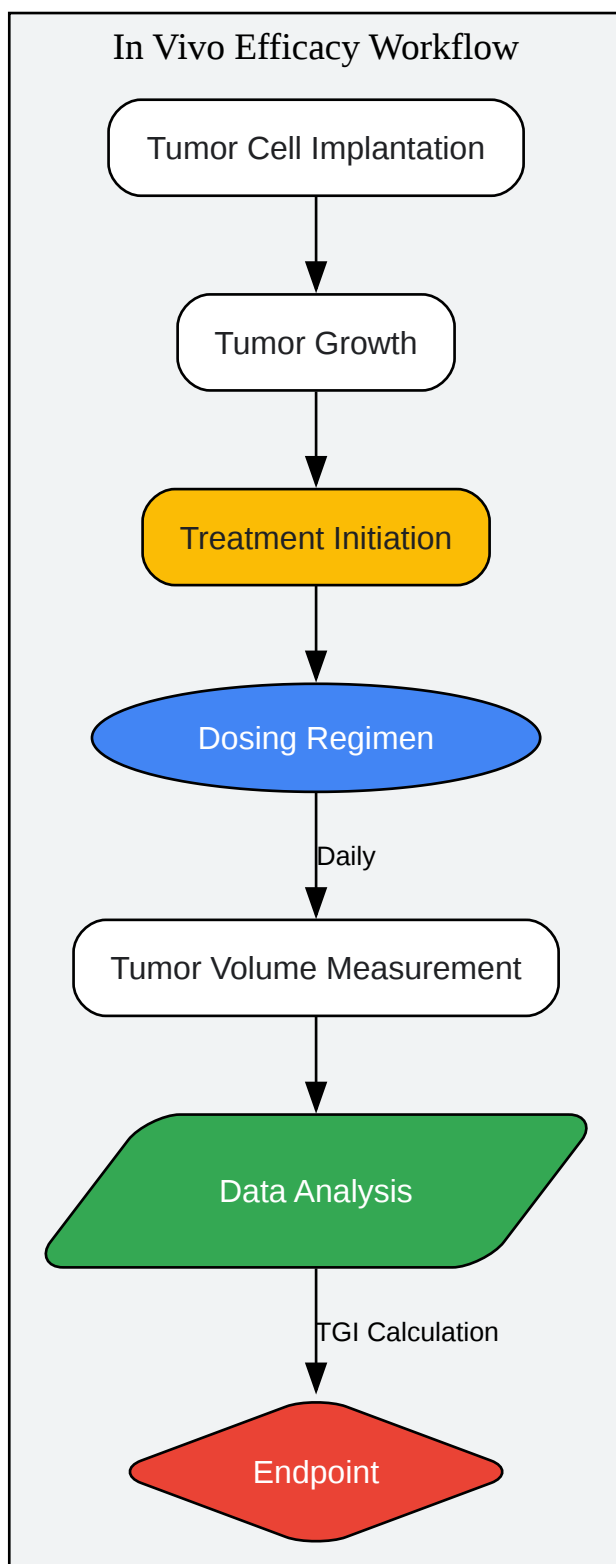
Introduction

ARV-393 is an investigational, orally bioavailable small molecule characterized as a PROteolysis TARgeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein.[1][2] BCL6 is a transcriptional repressor that acts as a key oncogenic driver in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL).[3][4] By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, ARV-393 represents a novel therapeutic strategy for these cancers.[5] This technical guide provides a comprehensive review of the available preclinical data on ARV-393, summarizing its in vitro and in vivo activity and mechanism of action.

Mechanism of Action

ARV-393 functions as a bifunctional molecule. One end binds to the BCL6 protein, while the other recruits an E3 ubiquitin ligase, specifically cereblon.[3] This proximity induces the ubiquitination of BCL6, marking it for degradation by the cell's natural protein disposal system, the proteasome.[5] This targeted degradation of BCL6 is intended to inhibit the growth of tumors that overexpress this protein.





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